molecular formula C24H20NO3P B066907 (S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine CAS No. 185449-81-4

(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine

Cat. No. B066907
M. Wt: 401.4 g/mol
InChI Key: XUJAXBFFTHRXLV-UHFFFAOYSA-N
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Description

Dioxaphosphepins are part of a broader class of heterocyclic phosphorus compounds characterized by their unique structural features and potential applications in materials science, catalysis, and organic synthesis. Morpholine derivatives, on the other hand, are known for their versatility in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of dioxaphosphepin derivatives generally involves the reaction of binaphthols with phosphorus trichlorides or dichlorides in the presence of bases such as triethylamine. An example relevant to this discussion is the synthesis of 8-substituted-16H-dinaphtho[2,1-d:1′,2′-g]1, 3, 2- dioxaphosphocin 8-oxides from bis(2-hydroxy-1-naphthyl)methane and aryl phosphorodichloridates (Reddy et al., 1991).

Molecular Structure Analysis

The molecular structure of dioxaphosphepins can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These compounds often display a boat-like conformation in their cyclic phosphoric ring, influencing their chemical behavior and reactivity (Gong et al., 1991).

Scientific Research Applications

Antimicrobial Activity

  • 4-a-Arylamino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides were synthesized and demonstrated antimicrobial activity. This study underscores the potential use of this compound in antimicrobial applications (Haranath et al., 2005).

Asymmetric Catalysis

  • Certain stereoisomers of 4-{4,5-dihydro-3H-dinaphtho[2,1-c:1′,2′-e]azepin-4-yl}dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepine showed effectiveness in rhodium-catalyzed hydrogenation of α-dehydroamino acid esters, achieving high enantioselectivities. This highlights its role in asymmetric catalysis (Eberhardt et al., 2007).

Antitumor Properties

  • Compounds like 4,6-Tetrachlorocyclotriphosphazene-2-spiro-2'-dinaphtho [1,2-d:2,1-e] [1,3,2]dioxaphosphepin showed potential antitumor activity against P388 leukemia. This suggests a possible application in cancer research and treatment (Brandt & Jedliński, 1985).

Molecular Stability and Structural Applications

  • The chemical stability and structural features of phosphine-phosphoramidites, including variants of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, have been explored. These studies contribute to understanding the stability and applications of such molecules in various chemical processes (Balogh et al., 2017).

Synthesis and Spectral Analysis

  • Research focusing on the synthesis and spectral studies of various derivatives of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin provides insight into the properties and potential applications of these compounds in different fields, including materials science and pharmaceuticals (Raju et al., 1990).

Crystal Structure and Clathrate Properties

  • The crystal structure and packing mode of compounds such as (±)-2-Thiono-2-mercapto-α,α'-dinaphtho-(d,f)(1,3,2)-dioxophosphepin were studied, revealing clathrating properties. This suggests potential applications in materials science and molecular engineering (Gong et al., 1991).

properties

IUPAC Name

4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20NO3P/c1-3-7-19-17(5-1)9-11-21-23(19)24-20-8-4-2-6-18(20)10-12-22(24)28-29(27-21)25-13-15-26-16-14-25/h1-12H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJAXBFFTHRXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470890
Record name 4-(4H-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine

CAS RN

185449-81-4
Record name 4-(4H-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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